
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate
Overview
Description
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Nociceptin Antagonists
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate plays a role in the synthesis of nociceptin antagonists. An efficient method for asymmetric synthesis of a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, has been developed. This compound is a useful intermediate in creating nociceptin antagonists, highlighting the importance of tert-butyl and piperidine-based structures in medicinal chemistry (Jona et al., 2009).
Intermediate for Anticancer Drugs
This compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of this compound, is used in the development of anticancer drugs targeting the PI3K/AKT/mTOR pathway, crucial in cell growth and survival (Zhang et al., 2018).
Development of Biologically Active Compounds
This chemical is instrumental in synthesizing biologically active compounds, such as crizotinib. A study on tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, indicates its role in the synthesis of molecules with significant biological activity (Kong et al., 2016).
Application in Structural and X-Ray Diffraction Studies
The compound's derivatives have been used in structural and X-ray diffraction studies to better understand the molecular configurations of potential anti-malarial agents. This indicates its utility in aiding the understanding of complex molecular structures, which can be pivotal in drug discovery and development (Cunico et al., 2009).
Mechanism of Action
Target of Action
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation.
Mode of Action
The compound interacts with its protein targets by binding to them. This binding flags the proteins for degradation, a process that is facilitated by the PROTAC . The compound’s mode of action is thus primarily through the initiation of protein degradation.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein synthesis and degradation. By marking certain proteins for degradation, the compound can influence these pathways and their downstream effects. The specific pathways and effects would depend on the proteins that are targeted, which can vary based on the specific protac that the compound is a part of .
Result of Action
The result of the compound’s action is the degradation of its target proteins. This can have various molecular and cellular effects, depending on the functions of the degraded proteins. For example, if the proteins are involved in a disease process, their degradation could potentially slow or stop the progression of the disease .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Tert-butyl 3-(piperidin-4-yl)benzylcarbamate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including proteases and esterases, through its carbamate group. The nature of these interactions often involves the formation of covalent bonds between the carbamate group and the active site of the enzyme, leading to enzyme inhibition. Additionally, this compound can interact with proteins and other biomolecules, potentially affecting their function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and experimental conditions. In general, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, this compound may affect gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, resulting in inhibition or activation of their activity. For example, the carbamate group of this compound can form covalent bonds with the active site of enzymes, leading to irreversible inhibition. Additionally, this compound may induce changes in gene expression by modulating the activity of transcription factors or chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it may undergo degradation over time, particularly in the presence of light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit minimal effects on physiological processes, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable effect. Additionally, high doses of this compound may result in toxic or adverse effects, such as organ damage or systemic toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and cellular conditions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization. Additionally, binding proteins may facilitate the distribution of this compound to specific cellular compartments or tissues, influencing its biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be targeted to particular organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
tert-butyl N-[(3-piperidin-4-ylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-13-5-4-6-15(11-13)14-7-9-18-10-8-14/h4-6,11,14,18H,7-10,12H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFONSPCWQUCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467773 | |
| Record name | tert-butyl 3-(piperidin-4-yl)benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725228-49-9 | |
| Record name | tert-butyl 3-(piperidin-4-yl)benzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


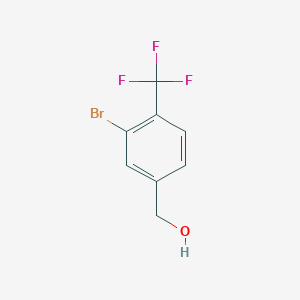
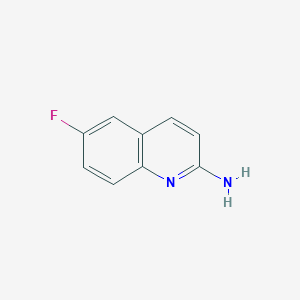
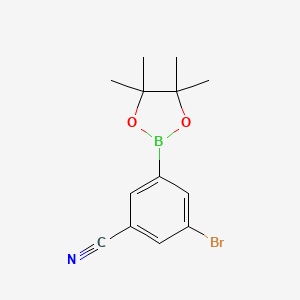
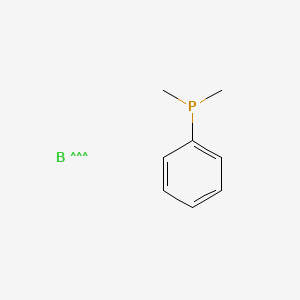
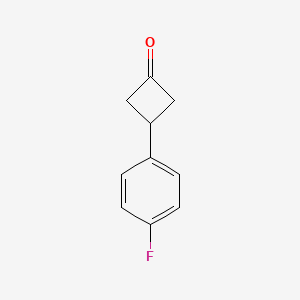

![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)

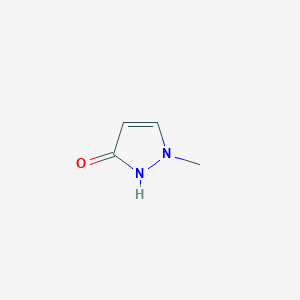




![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)
